3-fluoro-2-iodobenzenesulfonaMide

Vue d'ensemble

Description

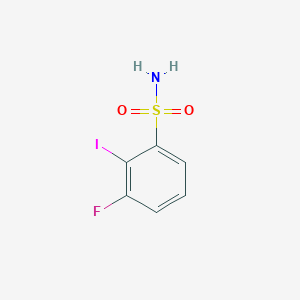

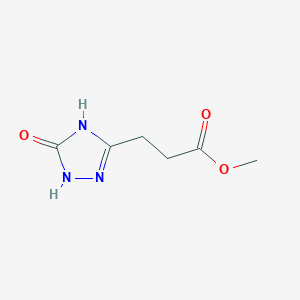

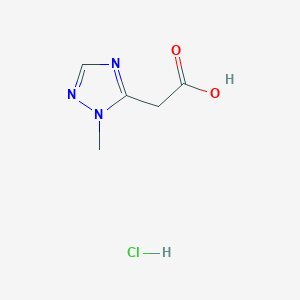

3-Fluoro-2-iodobenzenesulfonamide is a chemical compound with the molecular formula C6H5FINO2S and a molecular weight of 301.08 g/mol . It is widely used in scientific experiments for various purposes.

Synthesis Analysis

The synthesis of fluorinated compounds, including 3-fluoro-2-iodobenzenesulfonamide, has attracted significant attention from biologists and chemists due to their potential applications in various fields . The synthesis of 3-fluoro-2-iodobenzenesulfonamide is not straightforward and typically requires specific reaction conditions .Molecular Structure Analysis

The molecular structure of 3-fluoro-2-iodobenzenesulfonamide consists of a benzene ring substituted with a fluoro group, an iodo group, and a sulfonamide group . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, and UPLC .Chemical Reactions Analysis

The chemical reactions involving 3-fluoro-2-iodobenzenesulfonamide are complex and require further study. The compound’s reactivity can be influenced by the presence of the fluoro and iodo groups, which can participate in various chemical reactions .Applications De Recherche Scientifique

Fluorescent Probes

3-fluoro-2-iodobenzenesulfonamide could potentially be used in the design and synthesis of fluorescent probes . Fluorescent probes are sensitive, selective, and non-toxic in detection, providing a new solution in biomedical, environmental monitoring, and food safety . The design of fluorescent probes requires a clear synthesis idea, including the determination of target molecules, the selection of fluorescent dyes, and the introduction of target groups .

Biomedical Applications

The compound could be used in various biomedical applications. For instance, fluorescent probes and organic small molecule fluorescent probes have been widely used in various fields such as biomedical, environmental monitoring, and food safety .

Environmental Monitoring

3-fluoro-2-iodobenzenesulfonamide could be used in environmental monitoring. The unique optical properties and high sensitivity of fluorescent probes make them suitable for this application .

Food Safety

In the field of food safety, 3-fluoro-2-iodobenzenesulfonamide could be used in the design of fluorescent probes for detecting harmful substances .

Drug Design and Production

3-fluoro-2-iodobenzenesulfonamide could be used in the synthesis of biologically active sulfonamide-based indole analogs . These analogs have shown a variety of pharmacological actions and have been long employed as an active ingredient in drug design and production .

Antimicrobial Actions

The sulfonamide analogs of indole, which could potentially include 3-fluoro-2-iodobenzenesulfonamide, have recently been produced and exhibit strong antimicrobial actions .

Mécanisme D'action

While the specific mechanism of action for 3-fluoro-2-iodobenzenesulfonamide is not explicitly stated in the search results, sulfonamides, in general, are known to inhibit the enzyme involved in the production of dihydrofolic acid, blocking bacterial biosynthesis of folic acid and subsequently, pyrimidines and purines required for nucleic acid synthesis .

Safety and Hazards

While specific safety data for 3-fluoro-2-iodobenzenesulfonamide was not found, sulfonamides, in general, can cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled . It is recommended to handle this compound with appropriate protective measures and in a well-ventilated area .

Orientations Futures

Fluorinated compounds, including 3-fluoro-2-iodobenzenesulfonamide, present opportunities for drug discovery and other applications. The unique properties of fluorine make fluorinated organic compounds attractive in many research areas . The development of N-F fluorinating agents and their fluorinations is an active area of research, and these compounds are expected to have a significant impact on future scientific and technological advancements .

Propriétés

IUPAC Name |

3-fluoro-2-iodobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FINO2S/c7-4-2-1-3-5(6(4)8)12(9,10)11/h1-3H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYUUGFOXEVSQLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)S(=O)(=O)N)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FINO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-fluoro-2-iodobenzenesulfonaMide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B1461072.png)

![3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol](/img/structure/B1461080.png)

![2-phenyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one](/img/structure/B1461085.png)

![2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride](/img/structure/B1461089.png)

![2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine dihydrochloride](/img/structure/B1461094.png)